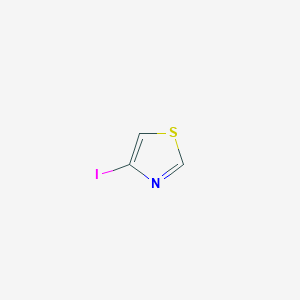

4-Iodo-1,3-thiazole

Description

Historical Context of Thiazole (B1198619) Chemistry Research

The foundation of thiazole chemistry was laid in the late 19th century with the pioneering work of Arthur Rudolf Hantzsch and his collaborators e-bookshelf.deimp.kiev.ua. In 1887, Hantzsch and Weber defined thiazoles as nitrogen and sulfur-containing cyclic compounds, drawing parallels to pyridine (B92270) and thiophene (B33073) e-bookshelf.de. Their early research established fundamental synthetic pathways, most notably the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones or α-halogenaldehydes with thioamides ijper.orgwikipedia.orgeurekaselect.com. This seminal work provided the initial framework for understanding and constructing the thiazole ring system, paving the way for subsequent decades of research into its synthesis, properties, and applications e-bookshelf.deimp.kiev.uaijper.orgeurekaselect.comresearchgate.net. The systematic study of the parent heterocycle and its derivatives gained momentum from Hantzsch's laboratory, establishing thiazole as a significant area of chemical investigation imp.kiev.ua.

Contemporary Relevance of Thiazole-Based Compounds in Advanced Organic Synthesis

In contemporary organic synthesis, thiazole derivatives are indispensable building blocks and functional motifs. Their presence in numerous biologically active natural products and synthetic drugs underscores their importance imp.kiev.uaresearchgate.netkuey.netfabad.org.trnumberanalytics.comglobalresearchonline.net. Thiazoles are integral to the structural frameworks of many FDA-approved drugs and are constituents in a vast number of experimental drugs, highlighting their clinical relevance and ongoing exploration in pharmaceutical research fabad.org.tr. Beyond medicinal chemistry, thiazole-based compounds are utilized in the synthesis of dyes, pigments, flavor compounds, and as intermediates for a wide array of organic molecules kuey.net.

The thiazole ring's aromaticity and the presence of heteroatoms confer unique chemical and physical properties, making them valuable in catalysis and materials science fabad.org.trnumberanalytics.com. For instance, thiazole derivatives can act as ligands in transition metal-catalyzed reactions, contributing to advancements in asymmetric catalysis and synthetic methodologies rsc.org. Furthermore, thiazole-containing polymers exhibit promise for applications in organic electronics, photovoltaics, and light-emitting diodes kuey.net. The strategic integration of thiazoles with transition metals allows for the precise generation of carbene species, enabling catalytic processes like the Stetter reaction and benzoin (B196080) condensation fabad.org.tr. The continuous development of novel synthetic methods for thiazoles further enhances their utility in advanced organic synthesis, facilitating the creation of complex molecular architectures eurekaselect.comresearchgate.netresearchgate.net.

Specific Research Focus on 4-Iodo-1,3-thiazole as a Key Synthetic Intermediate

Among the diverse array of thiazole derivatives, this compound has emerged as a particularly valuable synthetic intermediate in advanced organic synthesis nih.govsigmaaldrich.com. The presence of the iodine atom at the C4 position renders it highly amenable to various cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Sonogashira couplings, which are critical for forming carbon-carbon bonds and constructing complex molecular structures uni-muenchen.decdnsciencepub.commdpi.comrsc.org. The iodine substituent acts as an effective leaving group, facilitating facile functionalization and diversification of the thiazole core.

Research into the reactivity of halogenated thiazoles, including this compound, is crucial for developing efficient synthetic routes to novel compounds. For example, palladium-catalyzed cross-coupling reactions involving heteroaryl iodides are a significant area of study, where compounds like 4-iodo-1-methylpyrazole have shown high activity mdpi.com. While specific detailed research findings directly on this compound's extensive use in cross-coupling reactions are still emerging in the provided snippets, the general utility of iodo-heterocycles in such transformations is well-established uni-muenchen.demdpi.comrsc.org. The ability to precisely introduce various substituents at the C4 position of the thiazole ring via these coupling reactions makes this compound a powerful tool for synthetic chemists aiming to access complex targets with tailored properties.

Structure

3D Structure

Properties

IUPAC Name |

4-iodo-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2INS/c4-3-1-6-2-5-3/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJRJEMASMWBMLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CS1)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2INS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108306-60-1 | |

| Record name | 4-iodo-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Advanced Functionalization of 4 Iodo 1,3 Thiazole

Transition-Metal-Catalyzed Cross-Coupling Reactions at the Iodine Position

The carbon-iodine bond is known for its high reactivity in oxidative addition steps, making aryl and heteroaryl iodides excellent substrates for palladium-catalyzed cross-coupling reactions. These reactions are instrumental in forming new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures. Palladium catalysts offer high functional group tolerance and stereo- and regioselectivity, often obviating the need for protecting groups sigmaaldrich.comlibretexts.orglibretexts.org.

Suzuki-Miyaura Cross-Coupling of 4-Iodo-1,3-thiazole

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of C-C bonds between organoboron compounds (like boronic acids or esters) and organohalides or pseudohalides, catalyzed by palladium complexes sigmaaldrich.comvulcanchem.com. This reaction is highly valued for its broad functional group tolerance, mild reaction conditions, and the relatively low toxicity and stability of boron reagents sigmaaldrich.comvulcanchem.commdpi.comlibretexts.org.

As a heteroaryl iodide, this compound is an ideal substrate for Suzuki-Miyaura coupling. It can be coupled with various aryl, heteroaryl, vinyl, or alkyl boronic acids or esters to introduce diverse organic fragments at the C4 position of the thiazole (B1198619) ring sigmaaldrich.comvulcanchem.com. The general reaction involves a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(PPh₃)₂) in the presence of a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and a suitable solvent (e.g., toluene, THF, dioxane, DMF, or mixtures with water) sigmaaldrich.comvulcanchem.com. The reaction typically proceeds via an oxidative addition of the C-I bond to Pd(0), followed by transmetalation with the organoboron species and reductive elimination to form the new C-C bond and regenerate the palladium catalyst sigmaaldrich.comvulcanchem.comlibretexts.org.

Heck Coupling Reactions Involving this compound Derivatives

The Heck reaction (or Mizoroki-Heck reaction) is a palladium-catalyzed coupling between an alkene and an aryl or vinyl halide (or triflate) to form a substituted alkene numberanalytics.comvedantu.comunishivaji.ac.inmdpi.com. This reaction is highly effective for C-C bond formation, introducing vinyl or aryl groups onto alkenes, and has found widespread application in the synthesis of pharmaceuticals, agrochemicals, and materials cdnsciencepub.comnumberanalytics.comvedantu.commdpi.com. The mechanism involves oxidative addition of the aryl halide to Pd(0), coordination of the alkene, migratory insertion, and β-hydride elimination, followed by reductive elimination numberanalytics.commdpi.com.

This compound can participate in Heck coupling reactions with various alkenes, such as acrylates, styrenes, or vinyl ketones, to yield 4-alkenyl-1,3-thiazole derivatives clockss.orgunishivaji.ac.inorganic-chemistry.org. The reaction typically requires a palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄), a phosphine (B1218219) ligand (e.g., PPh₃, P(o-Tol)₃), and a base (e.g., K₂CO₃, Et₃N) in a polar solvent at elevated temperatures clockss.orgnumberanalytics.comunishivaji.ac.inmdpi.com. The regioselectivity and stereoselectivity of the Heck reaction can often be controlled by the choice of catalyst, ligand, and reaction conditions numberanalytics.comorganic-chemistry.org.

Stille and Sonogashira Coupling with this compound Analogues

Stille Coupling: The Stille reaction is a palladium-catalyzed cross-coupling between organostannanes (organotin compounds) and organic halides or pseudohalides ikm.org.mywikipedia.orgorganic-chemistry.org. It is renowned for its broad substrate scope, excellent functional group tolerance, and mild reaction conditions, making it a powerful tool for constructing C-C bonds ikm.org.mywikipedia.orgorganic-chemistry.orgrsc.org. Organostannanes are generally stable and easy to handle, although their inherent toxicity and the difficulty in removing residual tin byproducts are significant drawbacks ikm.org.mywikipedia.orgorganic-chemistry.orgrsc.org.

This compound can serve as the halide coupling partner with various organostannanes (e.g., tributyl(vinyl)stannane, tributyl(aryl)stannanes) to introduce vinyl or aryl groups at the C4 position organic-chemistry.orgmolaid.comjst.go.jp. The reaction is typically catalyzed by palladium complexes like Pd(PPh₃)₄ or Pd(OAc)₂ in the presence of ligands and often requires a co-catalyst like CuI or additives like LiCl ikm.org.mywikipedia.orgorganic-chemistry.orgharvard.edu. The mechanism involves oxidative addition, transmetalation from tin to palladium, and reductive elimination ikm.org.mywikipedia.orgorganic-chemistry.org.

Sonogashira Coupling: The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides (or triflates) to form C(sp²)-C(sp) bonds, yielding conjugated enynes and arylalkynes scielo.brlibretexts.orgresearchgate.netmdpi.com. This reaction is typically catalyzed by a palladium complex, often in conjunction with a copper(I) co-catalyst and a base libretexts.orgresearchgate.netmdpi.com. It is highly valuable for synthesizing molecules with extended π-conjugation, relevant in materials science and pharmaceuticals scielo.brlibretexts.orgresearchgate.netmdpi.com.

This compound is a suitable substrate for Sonogashira coupling with terminal alkynes. The reaction would involve the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂), a copper co-catalyst (e.g., CuI), and a base (e.g., Et₃N, piperidine) in a suitable solvent scielo.brlibretexts.orgmdpi.com. The presence of electron-withdrawing groups on the aryl iodide can be beneficial for the reaction scielo.br. The mechanism involves oxidative addition of the aryl iodide to Pd(0), formation of a copper acetylide, transmetalation from copper to palladium, and reductive elimination libretexts.orgmdpi.com.

Exploration of Novel Palladium-Catalyst Systems for this compound Functionalization

The development of more efficient, stable, and environmentally friendly palladium catalyst systems is an ongoing area of research, crucial for the practical application of cross-coupling reactions sigmaaldrich.comlibretexts.orglibretexts.org. This includes the design of heterogeneous catalysts, ligandless systems, and catalysts operating under milder conditions (e.g., room temperature, aqueous media, aerobic conditions) sigmaaldrich.comresearchgate.netmdpi.comresearchgate.netbeilstein-journals.orgrsc.orgresearchgate.net.

Nucleophilic and Electrophilic Substitutions on the this compound Nucleus

Beyond transition-metal-catalyzed cross-couplings, the iodine substituent and the thiazole ring itself can undergo other types of transformations.

Displacement of the Iodine Substituent

While cross-coupling reactions are the primary route for C-C bond formation at the C4 position, direct nucleophilic displacement of the iodine atom in this compound is generally less common under typical SNAr conditions due to the relatively deactivated nature of the thiazole ring towards direct nucleophilic aromatic substitution, especially compared to highly electron-deficient aromatic systems ambeed.compharmaguideline.com. However, under specific conditions, particularly with very strong nucleophiles or through metal-catalyzed pathways that mimic nucleophilic substitution (e.g., Buchwald-Hartwig amination for C-N bond formation, or Ullmann-type couplings), the iodine could potentially be replaced by heteroatom nucleophiles.

More commonly, the iodine atom can be involved in metal-halogen exchange reactions (e.g., with organolithium or Grignard reagents) to generate highly reactive organometallic intermediates. These intermediates can then react with a variety of electrophiles (e.g., aldehydes, ketones, esters, CO₂, alkyl halides) to introduce functional groups at the C4 position, offering an alternative synthetic strategy to cross-coupling reactions smolecule.comambeed.com. For instance, lithiation of 4-iodopyridine (B57791) followed by reaction with electrophiles is a well-established method ambeed.com. Similarly, this compound could undergo lithiation or magnesiation to form a C4-metal species, which can then be functionalized.

Electrophilic substitution on the thiazole ring typically occurs preferentially at the C5 position, followed by C4, due to the electron-donating effect of the sulfur atom chemicalbook.compharmaguideline.com. The presence of an iodine atom at C4 might influence the regioselectivity of further electrophilic attacks, but direct electrophilic substitution at C4 is less favored than at C5. However, if C5 is blocked or deactivated, C4 could become a target for electrophilic attack under forcing conditions chemicalbook.compharmaguideline.com.

Reactions at C-2 and C-5 Positions of the Thiazole Ring

The C-5 position of the thiazole ring is a known site for electrophilic substitution and functionalization. For instance, the synthesis of This compound-5-carbaldehyde has been reported, indicating that the C-5 position can undergo formylation reactions growingscience.com. General studies on thiazole lithiation have shown regioselectivity, often favoring the C-5 position, which can be subsequently functionalized with various electrophiles acs.org. Furthermore, halogen dance reactions, observed in some dihalothiazoles, suggest potential for halogen migration or substitution at positions like C-5, where an iodine atom can be involved in metal-halogen exchange processes acs.orgjst.go.jp.

N-Substitution Reactions of the Thiazole Heterocycle

The nitrogen atom within the 1,3-thiazole ring is a key feature that can potentially undergo substitution reactions. However, specific documented examples of N-substitution reactions directly involving this compound were not detailed in the provided search results. General heterocyclic chemistry indicates that N-alkylation or N-acylation are common transformations for nitrogen-containing heterocycles, but the specific conditions and outcomes for the nitrogen in this compound require further investigation.

Computational and Spectroscopic Investigations of 4 Iodo 1,3 Thiazole and Its Reactivity

Computational Investigations for Electronic Structure and Reaction Pathways

Computational chemistry plays a pivotal role in understanding the fundamental properties and reactivity of chemical entities like 4-Iodo-1,3-thiazole. These methods provide insights that complement experimental observations, aiding in the prediction and explanation of chemical behavior.

Density Functional Theory (DFT) Studies on this compound and Derivatives

Density Functional Theory (DFT) is a widely applied quantum mechanical method for investigating the electronic structure and chemical reactivity of molecules. For this compound, DFT calculations would typically focus on determining its ground-state electronic configuration, including the distribution of electron density across the molecule and the nature of chemical bonds. Key parameters derived from DFT studies include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, as well as the HOMO-LUMO gap. This gap serves as an indicator of the molecule's electronic stability and its susceptibility to electrophilic or nucleophilic attack. Furthermore, DFT is instrumental in mapping potential reaction pathways, identifying transition states, and calculating activation energies for reactions involving the carbon-iodine bond or modifications to the thiazole (B1198619) ring. While specific DFT studies detailing the electronic structure of the parent this compound were not explicitly detailed in the provided search results, such studies are crucial for understanding its reactivity. Computed properties available for this compound include an XLogP3 value of 1.3 and a molecular surface area of approximately 41.1 Ų, indicating its lipophilicity and spatial extent. nih.gov

Ab Initio Calculations and Mechanistic Insights into Reactions

Ab initio methods, which are based on fundamental quantum mechanical principles without empirical parameters, offer a higher level of accuracy for studying molecular properties and reaction mechanisms. For this compound, ab initio calculations could provide precise characterization of transition states and reaction intermediates, leading to detailed mechanistic insights into reactions involving this compound. These calculations are invaluable for determining accurate reaction barriers and understanding the stereochemical outcomes of transformations. For instance, the mechanism of nucleophilic substitution at the C-I bond or electrophilic attack on the thiazole ring could be elucidated with high fidelity using these advanced computational techniques.

Solvent Effects and Substituent Effects on Thiazole Isomerism and Reactivity

The chemical behavior of this compound can be significantly influenced by its surrounding solvent environment and the presence of substituents on the thiazole ring, although the parent compound itself is a simple substituted thiazole. Computational methods, including DFT coupled with solvation models, are employed to simulate these effects. Solvent polarity, hydrogen bonding capabilities, and dielectric constants can alter the electron distribution within the molecule and stabilize or destabilize transition states, thereby affecting reaction rates and pathways. While specific studies on solvent and substituent effects directly on this compound were not detailed in the search results, such investigations are vital for understanding how to modulate the reactivity of halogenated heterocycles in various chemical processes.

Advanced Spectroscopic Characterization in Structural Elucidation

Spectroscopic techniques are indispensable tools for confirming the structure and purity of synthesized compounds, providing detailed information about their molecular architecture and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary method for determining the structure of organic molecules, providing information about the connectivity and chemical environment of hydrogen and carbon atoms. For this compound, ¹H NMR would typically reveal the characteristic signals of the proton at the C-2 position of the thiazole ring. ¹³C NMR would identify the distinct carbon atoms within the thiazole core. The chemical shifts (δ values) are highly sensitive to the electronic environment, with the iodine substituent at position 4 expected to influence the electron density and consequently the chemical shifts of adjacent atoms.

While direct ¹H and ¹³C NMR data for the parent this compound were not explicitly found in the current search results, data for a closely related derivative, this compound-5-carbaldehyde, illustrates the application of this technique for structural confirmation.

Table 1: ¹H and ¹³C NMR Data for this compound-5-carbaldehyde (Derivative)

| Nucleus | Position | Chemical Shift (δ, ppm) | Assignment | Solvent |

| ¹H | H-2 | 9.00 | Thiazole H-2 | CDCl₃ |

| ¹H | CHO | 10.02 | Aldehyde H | CDCl₃ |

| ¹³C | C-2 | 160.39 | Thiazole C-2 | CDCl₃ |

| ¹³C | C-4 | 133.06 | Thiazole C-4 | CDCl₃ |

| ¹³C | C-5 | 135.61 | Thiazole C-5 | CDCl₃ |

| ¹³C | C=O | 183.35 | Carbonyl C | CDCl₃ |

The SMILES string for this compound, C1=C(N=CS1)I, provides a concise representation of its molecular structure, often derived from spectroscopic analysis. nih.gov

Infrared (IR) and Mass Spectrometry (MS) in Derivative Analysis

Infrared (IR) spectroscopy is utilized to identify functional groups present in a molecule by detecting the absorption of specific frequencies of infrared radiation, which correspond to the vibrational modes of chemical bonds. For iodothiazoles and their derivatives, IR spectra typically exhibit characteristic absorption bands for C-H stretching in the aromatic ring (around 3000-3100 cm⁻¹), C=N and C=C stretching within the thiazole ring (around 1400-1650 cm⁻¹), and potentially C-I stretching vibrations at lower wavenumbers.

Mass Spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of a compound, essential for structural confirmation. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly employed. The molecular ion peak ([M]⁺) in the mass spectrum corresponds to the molecular weight of the compound, while fragmentation patterns offer characteristic fingerprints that help in identifying the structure. The PubChem entry lists the computed molecular weight of this compound as approximately 210.9 Da. nih.gov Search results also provide MS data for related derivatives, illustrating the application of these techniques. growingscience.com

Table 2: Characteristic IR Absorption Bands for Related Iodothiazole Derivatives

| Functional Group/Bond | Wavenumber (cm⁻¹) | Assignment | Source Snippet |

| C-H (aromatic) | ~3089 | Ring C-H stretch | growingscience.com |

| C=O (carbonyl) | ~1663, ~1730 | Carbonyl stretch | growingscience.com |

| C-O (ether/acetal) | ~1074-1277 | C-O stretch | growingscience.com |

| Thiazole Ring | ~1443-1513 | C=N/C=C stretch | growingscience.com |

Compound List

this compound

this compound-5-carbaldehyde

5-(1,3-dioxolan-2-yl)-4-iodo-1,3-thiazole

2-bromo-4-lithiothiazole

2-lithiothiazole

4-bromo-1,3-thiazole

5-(1,3-dioxolan-2-yl)-4-iodo-2-(tripropan-2-ylsilyl)-1,3-thiazole

4-bromo-1,3-thiazole-5-carbaldehyde

(4-bromo-1,3-thiazol-5-yl)methanol

(2,4-dibromo-1,3-thiazol-5-yl)methanol

1,3-thiazole-4-carboxylic acids

methyl 5-formyl-1,3-thiazole-4-carboxylate

Strategic Applications of 4 Iodo 1,3 Thiazole As a Building Block in Complex Molecular Synthesis

Design and Synthesis of Advanced Organic Materials Precursors

While specific research detailing the direct application of 4-iodo-1,3-thiazole in the synthesis of advanced organic materials is not extensively covered in the provided search results, the broader class of thiazole (B1198619) derivatives demonstrates considerable utility in this area. Thiazole-containing compounds are integral to the development of conjugated polymers, optoelectronic devices, and light-emitting diodes (LEDs) owing to their inherent electronic properties and capacity to form extended π-systems. kuey.netmdpi.com The presence of an iodine atom on this compound renders it an ideal precursor for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Stille couplings. These reactions are fundamental for extending conjugated systems by attaching aryl, alkenyl, or alkynyl groups, thereby generating precursors for organic semiconductors, fluorescent dyes, and other functional materials. The capacity to introduce substituents with precision via these coupling methodologies allows for the fine-tuning of material properties, including optical and electronic characteristics, positioning this compound as a key intermediate in the design of novel organic materials. kuey.neteurekaselect.comacs.org

Role in the Construction of Functionalized Heterocyclic Scaffolds for Research

This compound serves as a versatile synthon for the construction of a wide array of functionalized heterocyclic scaffolds, which are of significant interest across various research domains, including medicinal chemistry, agrochemistry, and materials science. researchgate.netresearchgate.netresearchgate.netkuey.netresearchgate.net The iodine atom at the C4 position acts as a reactive handle, readily participating in palladium-catalyzed cross-coupling reactions, which are cornerstone methodologies for building molecular complexity. eurekaselect.combiosynth.comresearchgate.netjustia.comcdnsciencepub.com

Through reactions such as Suzuki-Miyaura coupling with boronic acids or esters, Sonogashira coupling with terminal alkynes, or Stille coupling with organostannanes, diverse carbon-carbon bonds can be efficiently formed at the C4 position of the thiazole ring. justia.comcdnsciencepub.com This capability allows for the introduction of aryl, heteroaryl, alkynyl, and alkenyl substituents, leading to highly functionalized thiazole derivatives. Research has demonstrated the utility of halogenated thiazoles in the construction of complex fused heterocyclic systems, such as pyrrolo[2,1-b] biosynth.comnih.govthiazoles and biosynth.comnih.govthiazolo[3,2-a]pyridines. nuph.edu.uaacs.org Furthermore, organolithium-mediated halogenation reactions using iodine have been employed to functionalize thiazole units. acs.org The ability to regioselectively functionalize the thiazole core at the C4 position using this compound is critical for creating complex scaffolds with specific structural and electronic properties required for targeted research applications. cdnsciencepub.comacs.org

Synthetic Pathways to Pharmaceutical Lead Compounds Incorporating the Thiazole Moiety

The thiazole nucleus is a highly valued scaffold in medicinal chemistry, appearing in a vast number of biologically active compounds and approved pharmaceuticals. researchgate.netglobalresearchonline.netresearchgate.netresearchgate.netkuey.netglobalresearchonline.netresearchgate.net Consequently, this compound emerges as a crucial intermediate for the synthesis of potential pharmaceutical lead compounds. The iodine atom provides a strategic point for diversification through established cross-coupling chemistries, which is essential for the systematic exploration of structure-activity relationships (SAR). vulcanchem.com

By employing reactions like the Suzuki-Miyaura coupling, researchers can attach various pharmacologically relevant fragments to the C4 position of the thiazole ring. This methodology has been instrumental in the synthesis of precursors for antiviral agents and anticancer drugs. vulcanchem.com The thiazole ring itself can function as a bioisostere or a key pharmacophoric element, significantly influencing the binding affinity and pharmacokinetic properties of the resulting drug candidates. globalresearchonline.netkuey.net The efficient introduction of diverse substituents via the iodo group makes this compound an indispensable tool in drug discovery pipelines for generating compound libraries for biological screening. kuey.netvulcanchem.com

Representative Cross-Coupling Reactions of this compound

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.